Lincomycin hydrochloride monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

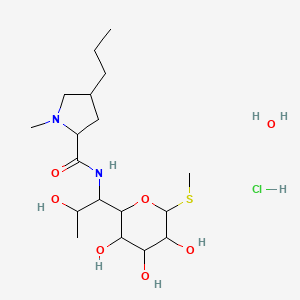

IUPAC Name |

N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S.ClH.H2O/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZGYTBWUHCAKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lincomycin hydrochloride monohydrate chemical properties

An In-depth Technical Guide on the Chemical Properties of Lincomycin (B1675468) Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin hydrochloride monohydrate is the hydrated hydrochloride salt of lincomycin, a lincosamide antibiotic produced by the actinobacterium Streptomyces lincolnensis.[1] It is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria.[2][3][4] Lincomycin functions by inhibiting bacterial protein synthesis through specific binding to the 50S ribosomal subunit, which interferes with the peptidyl transferase center and prevents the elongation of the polypeptide chain.[1][3][5] This document provides a comprehensive overview of its chemical properties, stability, and the experimental protocols used for its characterization.

Physicochemical Properties

This compound is a white or nearly white crystalline powder.[1][6] It may have a faint mercaptan-like odor and a bitter taste.[1][7] The compound is stable in its dry, crystalline form when protected from air and light.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Citations |

| Molecular Formula | C₁₈H₃₄N₂O₆S·HCl·H₂O | [1][8] |

| Molecular Weight | 461.01 g/mol | [1][2][8][9][10] |

| CAS Number | 7179-49-9 | [2][8][9][10] |

| Melting Point | 151 - 157 °C | [1] |

| pKa | 7.6 | [1][7][11] |

| Specific Optical Rotation | +134° to +139° (c=1, H₂O) | [1] |

| Water Content | 3.7% to 4.5% | [1] |

Chemical Structure

The chemical structure of this compound consists of a propylhygric acid moiety linked to a methylthio-lincosaminide sugar derivative. The hydrochloride salt is formed at the basic N-methylproline.

Caption: Chemical components of this compound.

Solubility

This compound exhibits varying solubility in different solvents, a critical factor for its formulation and administration.

Table 2: Solubility of this compound

| Solvent | Solubility | Citations |

| Water | Very soluble (≥ 50 mg/mL) | [1][2][3][5][12] |

| Phosphate-Buffered Saline (PBS) | 120 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | 92 mg/mL | [2][8] |

| Ethanol (96%) | Slightly soluble | [1][2][12] |

| Acetone | Very slightly soluble | [1][12] |

Stability Profile

The stability of this compound is influenced by pH, temperature, and the presence of oxidizing agents.[13] In its solid state, it is relatively stable when stored in well-closed containers and protected from light and humidity.[6]

In solution, its stability is highly pH-dependent, with optimal stability observed around pH 4.[6][14] Degradation is more rapid in alkaline conditions compared to acidic conditions.[14][15] Forced degradation studies have shown that it degrades rapidly in the presence of hydrogen peroxide.[6][13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Lincomycin hydrochloride | 859-18-7 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | C18H37ClN2O7S | CID 71476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Lincomycin [drugfuture.com]

- 12. This compound | 7179-49-9 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Lincomycin Hydrochloride Monohydrate in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lincomycin (B1675468) hydrochloride monohydrate in two common laboratory solvents: water and Dimethyl Sulfoxide (DMSO). The document includes quantitative solubility data, detailed experimental protocols for solubility assessment, and a visualization of the compound's mechanism of action to provide a thorough resource for laboratory and development work.

Quantitative Solubility Data

Lincomycin hydrochloride monohydrate, a lincosamide antibiotic derived from the actinobacterium Streptomyces lincolnensis, exhibits high solubility in both water and DMSO.[1] The following table summarizes the quantitative solubility data compiled from various technical sources. It is important to note that variations in reported values can arise from differences in experimental conditions, such as temperature, pH, and the hygroscopic nature of the solvent (particularly DMSO).[2][3][4][5]

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Citations |

| Water | Very Soluble / Freely Soluble | - | Qualitative description. | [6][7][8] |

| 89 mg/mL | ~200.9 mM | [3] | ||

| 50 mg/mL | ~108.46 mM | Requires sonication to aid dissolution. A clear solution is also reported at 5g in 100ml (50 mg/mL). | [2][9] | |

| 29.3 mg/mL | ~63.5 mM | [10] | ||

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | ≥ 216.92 mM | Saturation point not reached at this concentration. | [2] |

| 92 mg/mL | ~199.56 mM | It is recommended to use new/fresh DMSO as its hygroscopic nature can reduce solubility. | [1][4][5] | |

| 89 mg/mL | ~200.9 mM | [3] | ||

| 80 mg/mL | ~173.5 mM | [11] |

Molecular Weight of this compound: 461.01 g/mol .[1]

Experimental Protocols

The determination of solubility is a fundamental component of physicochemical characterization. Below are generalized methodologies for assessing the solubility of this compound and preparing stock solutions.

This protocol describes a standard method for determining the equilibrium solubility of a compound in a specific solvent.

-

Objective: To determine the saturation concentration of this compound in a solvent at a constant temperature.[1]

-

Materials:

-

This compound powder

-

Solvent of interest (e.g., sterile, purified water or fresh, anhydrous DMSO)

-

Vials with secure caps (B75204) (e.g., glass scintillation vials)

-

Calibrated analytical balance

-

Temperature-controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm) for sample clarification

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

-

-

Methodology:

-

Place a known volume of the solvent into a vial.[1]

-

Add a pre-weighed excess amount of this compound powder to the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample to a concentration within the quantifiable range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC.

-

Calculate the original concentration in the supernatant to determine the solubility.

-

This protocol outlines the steps for preparing a high-concentration stock solution for use in further experiments, such as cell culture.[12][13]

-

Objective: To prepare a sterile, high-concentration stock solution of this compound.

-

Materials:

-

Methodology:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile conical tube.[12]

-

Add the appropriate volume of the chosen solvent (water or DMSO) to achieve the target concentration (e.g., 10 mg/mL).[13]

-

Vortex or sonicate the mixture until the powder is completely dissolved.[12]

-

If using water as the solvent, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[9][12] This step is critical for applications in cell culture.

-

Aliquot the stock solution into smaller, single-use sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[11][12]

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots under appropriate conditions. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[2][11]

-

Visualized Mechanisms and Workflows

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It specifically binds to the 23S rRNA of the 50S subunit of the bacterial ribosome.[14][15] This binding event interferes with the peptidyl transferase center, which blocks the peptide exit tunnel and prevents the elongation of the polypeptide chain, ultimately halting protein production.[1][16]

Caption: Lincomycin's mechanism of action on the bacterial ribosome.

The following diagram illustrates a generalized workflow for determining the solubility of a compound in the laboratory.

Caption: Generalized workflow for solubility determination.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. This compound | 7179-49-9 [chemicalbook.com]

- 7. Buy this compound | 7179-49-9 | >98% [smolecule.com]

- 8. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. himedialabs.com [himedialabs.com]

- 10. toku-e.com [toku-e.com]

- 11. abmole.com [abmole.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Phenomenological interpretations of the mechanism for the concentration-dependent positive effect of antibiotic lincomycin on Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

Lincomycin Hydrochloride Monohydrate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure, weight, and physicochemical properties of lincomycin (B1675468) hydrochloride monohydrate. The information is presented to support research and development activities involving this lincosamide antibiotic.

Molecular and Chemical Properties

Lincomycin hydrochloride monohydrate is the hydrated hydrochloride salt of lincomycin, an antibiotic produced by the actinobacterium Streptomyces lincolnensis.[1] It is a white to off-white crystalline powder that is stable under normal air and light conditions.[1][2]

Quantitative Data Summary

The key quantitative attributes of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₁₈H₃₇ClN₂O₇S[3] or C₁₈H₃₄N₂O₆S·HCl·H₂O[1][4] |

| Molecular Weight | 461.01 g/mol [5][6] |

| CAS Number | 7179-49-9 |

| Appearance | White or practically white, crystalline powder[1][2] |

| Odor | Odorless or with a faint odor[1] |

| Solubility | Very soluble in water; slightly soluble in ethanol; very slightly soluble in acetone.[2] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin exerts its bacteriostatic effect by inhibiting the synthesis of bacterial proteins.[1][5] This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[1][4] This interaction interferes with the peptidyl transferase reaction and inhibits the translocation of tRNA from the A-site to the P-site, thereby disrupting the elongation of the polypeptide chain.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are outlines of standard experimental methodologies for the characterization of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the crystalline solid melts.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled and slow rate.

-

The temperature at which the substance first begins to liquefy and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

A known volume of the desired solvent (e.g., water, ethanol, acetone) is placed in a vial and maintained at a constant temperature.

-

Small, accurately weighed increments of this compound are added to the solvent.

-

The mixture is agitated vigorously after each addition until the solid is completely dissolved.

-

The process is continued until the substance no longer dissolves, and a saturated solution is formed. The amount of dissolved substance per volume of solvent is then calculated.

Caption: Workflow for Physicochemical Characterization.

References

The Antibacterial Spectrum of Lincomycin Hydrochloride Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lincomycin (B1675468), a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis, exhibits a narrow but potent spectrum of activity, primarily targeting Gram-positive bacteria and a range of anaerobic microorganisms.[1][2] Its bacteriostatic or bactericidal action is achieved through the inhibition of bacterial protein synthesis, a mechanism that involves binding to the 50S ribosomal subunit.[3][4] This technical guide provides a comprehensive overview of the antibacterial spectrum of lincomycin hydrochloride monohydrate, presenting quantitative data on its efficacy, detailing the experimental protocols for its assessment, and visualizing its mechanism of action and the standardized workflow for susceptibility testing.

Mechanism of Action

This compound exerts its antibacterial effect by binding to the 23S portion of the 50S subunit of bacterial ribosomes.[5] This binding action interferes with the peptidyl transferase center, preventing the formation of peptide bonds and ultimately halting protein synthesis.[3] This disruption of protein production inhibits bacterial growth and replication. The binding site for lincosamides on the ribosome is in close proximity to that of macrolides and streptogramin B, leading to potential cross-resistance.[1]

dot

Figure 1: Mechanism of Action of Lincomycin.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of this compound against a variety of bacterial species is summarized in the following tables. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism. MIC50 and MIC90 values correspond to the MICs required to inhibit 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria

Lincomycin demonstrates significant activity against a wide range of Gram-positive cocci and bacilli.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 2 | >256 | 0.06 - >256 |

| Streptococcus pneumoniae | 0.03 | 0.06 | 0.008 - 2 |

| Streptococcus pyogenes | 0.06 | 0.125 | 0.023 - >128 |

| Enterococcus faecalis | 4 | 8 | 1 - 64 |

Table 1: In Vitro Activity of Lincomycin Against Gram-Positive Bacteria [6][7][8][9]

Anaerobic Bacteria

Lincomycin is also effective against many anaerobic bacteria, including both Gram-positive and Gram-negative species.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Clostridium perfringens | ≥256 | ≥256 | ≤0.125 - ≥256 |

| Bacteroides fragilis group | 4 | 16 | 0.5 - >128 |

Table 2: In Vitro Activity of Lincomycin Against Anaerobic Bacteria [2][10]

Mycoplasma Species

Lincomycin exhibits activity against certain species of Mycoplasma, which lack a cell wall and are therefore resistant to many common antibiotics.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Mycoplasma hyopneumoniae | 0.25 | 4 | 0.06 - 16 |

| Mycoplasma pneumoniae | - | - | Modest Activity |

Table 3: In Vitro Activity of Lincomycin Against Mycoplasma Species [11][12] Note: Specific MIC50/MIC90 values for M. pneumoniae were not readily available, but sources indicate modest activity.

Experimental Protocols: Broth Microdilution Method

The determination of Minimum Inhibitory Concentration (MIC) values is crucial for assessing the antibacterial spectrum of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for this procedure. The broth microdilution method is a commonly used technique.

Preparation of Materials

-

Bacterial Culture: A pure, 18-24 hour culture of the test organism grown on a suitable non-selective agar (B569324) medium.

-

Lincomycin Stock Solution: A sterile stock solution of this compound of known concentration.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for non-fastidious aerobic bacteria.

-

96-Well Microtiter Plates: Sterile, clear-bottomed plates.

Inoculum Preparation

-

Select 3-5 well-isolated colonies of the test organism from the agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Plate Preparation and Inoculation

-

Perform serial two-fold dilutions of the lincomycin stock solution in the growth medium directly in the 96-well plate to achieve a range of concentrations.

-

Include a growth control well (medium and inoculum, no antibiotic) and a sterility control well (medium only).

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

Incubation

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria. Incubation conditions may vary for anaerobic or fastidious organisms.

Reading and Interpretation of Results

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of lincomycin at which there is no visible growth.

-

The growth control well should show clear turbidity, and the sterility control well should remain clear.

Figure 2: Experimental Workflow for MIC Determination.

Conclusion

This compound remains a significant antibiotic with a well-defined and potent antibacterial spectrum against Gram-positive and anaerobic bacteria. I[1]ts utility in research and drug development is underscored by its specific mechanism of action and established efficacy against clinically relevant pathogens. The standardized methodologies for susceptibility testing, such as the broth microdilution method outlined by CLSI, are essential for the accurate and reproducible assessment of its antibacterial activity. This guide provides the foundational knowledge and protocols necessary for researchers and scientists to effectively utilize and evaluate lincomycin in their work.

References

- 1. Lincosamides - Wikipedia [en.wikipedia.org]

- 2. meridian.allenpress.com [meridian.allenpress.com]

- 3. lecturio.com [lecturio.com]

- 4. Antimicrobial susceptibility of Clostridium perfringens isolated from piglets with or without diarrhea in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. old.antibiotic.ru [old.antibiotic.ru]

- 7. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of ampicillin, vancomycin, linezolid and gentamicin activity against enterococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacteroides fragilis Group | Johns Hopkins ABX Guide [hopkinsguides.com]

- 11. Antimicrobial susceptibility profiles of porcine mycoplasmas isolated from samples collected in southern Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medscape.com [medscape.com]

Lincomycin: A Technical Deep Dive into its Bacteriostatic and Bactericidal Mechanisms

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the antimicrobial agent Lincomycin (B1675468), with a specific focus on its bacteriostatic and bactericidal properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms of this important lincosamide antibiotic.

Executive Summary

Lincomycin, an antibiotic derived from the actinobacterium Streptomyces lincolnensis, is primarily recognized for its bacteriostatic action, which involves the inhibition of bacterial protein synthesis. However, under specific conditions, it can also exhibit bactericidal effects. This guide delves into the nuances of these dual activities, presenting quantitative data on its efficacy against key bacterial species, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action. Understanding the concentration-dependent and species-specific effects of Lincomycin is crucial for its effective application in both research and clinical settings.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the peptidyl transferase center. This binding action obstructs the accommodation of aminoacyl-tRNA at the A-site and hinders the formation of peptide bonds, ultimately leading to the cessation of protein elongation and, consequently, the inhibition of bacterial growth.[1][2]

Quantitative Analysis: Bacteriostatic vs. Bactericidal Concentrations

The distinction between Lincomycin's bacteriostatic and bactericidal activity is largely dependent on its concentration, the bacterial species, and the inoculum size.[1] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that prevents visible growth of a bacterium, representing its bacteriostatic potential. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, indicating a bactericidal effect.

The following table summarizes the MIC and MBC values for Lincomycin against several clinically relevant bacteria.

| Bacterial Species | Inoculum Size (CFU/mL) | Median MIC (µg/mL) | Median MBC (µg/mL) | MBC/MIC Ratio | Predominant Effect |

| Staphylococcus aureus | ~104 | 0.78 | 1.56 | 2 | Bactericidal |

| ~105 | 1.56 | 12.5 | 8 | Bacteriostatic | |

| >107 | 3.13 | >100 | >32 | Bacteriostatic | |

| Streptococcus pyogenes | 104 - 106 | 0.05 - 200 | 0.40 - >100 | Variable | Primarily Bacteriostatic |

| Clostridium perfringens | Not Specified | 0.25 - >128 | Not Specified | Not Specified | Primarily Bacteriostatic |

| Bacteroides fragilis | Not Specified | 0.2 - 12.5 | 1.6 - >50 | >4 | Primarily Bacteriostatic |

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

Determination of MIC and MBC by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

-

Lincomycin hydrochloride powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Lincomycin Stock Solution: Prepare a stock solution of Lincomycin in a suitable sterile solvent (e.g., water) at a concentration of 1280 µg/mL.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the Lincomycin stock solution with CAMHB to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Lincomycin with no visible bacterial growth.

-

MBC Determination: Subculture 10-100 µL from each well showing no growth onto an appropriate agar (B569324) medium. Incubate the agar plates for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the subculture plates.

Time-Kill Kinetic Assay

This assay provides a dynamic view of antimicrobial activity over time.

Materials:

-

Lincomycin hydrochloride

-

Appropriate broth medium (e.g., CAMHB)

-

Log-phase bacterial culture

-

Sterile tubes or flasks

-

Shaking incubator

-

Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

-

Inoculum Preparation: Grow the test organism to the early to mid-logarithmic phase of growth. Dilute the culture to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

-

Assay Setup: Prepare tubes or flasks containing broth with various concentrations of Lincomycin (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control without the antibiotic.

-

Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate in a shaking incubator at 37°C.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each Lincomycin concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.

Ribosome Binding Assay (Radiolabeled Ligand Competition)

This assay quantifies the binding affinity of Lincomycin to the 50S ribosomal subunit.

Materials:

-

Radiolabeled Lincomycin (e.g., [3H]Lincomycin)

-

Unlabeled Lincomycin

-

Isolated bacterial 70S ribosomes or 50S subunits

-

Binding buffer

-

Glass fiber filters

-

Vacuum filtration apparatus

-

Scintillation counter and vials

Procedure:

-

Reaction Mixture: In microcentrifuge tubes, combine a fixed concentration of isolated ribosomes and radiolabeled Lincomycin with increasing concentrations of unlabeled Lincomycin.

-

Incubation: Incubate the reaction mixtures to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. The ribosomes and bound radioligand will be retained on the filter, while unbound radioligand will pass through.

-

Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radiolabeled Lincomycin as a function of the concentration of unlabeled Lincomycin. This will allow for the determination of the IC50 (the concentration of unlabeled Lincomycin that inhibits 50% of the specific binding of the radiolabeled ligand) and the binding affinity (Ki).

Conclusion

Lincomycin's primary mode of action is bacteriostatic, achieved through the targeted inhibition of bacterial protein synthesis. However, its activity can shift to bactericidal at higher concentrations, particularly against susceptible organisms at lower inoculum densities. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of Lincomycin. A thorough understanding of its concentration-dependent effects is paramount for optimizing its use in combating bacterial infections.

References

- 1. Effect of Inoculum Size on In Vitro Susceptibility Testing with Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance of group A beta-hemolytic streptococci to lincomycin and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacteriostatic and Bactericidal Activities of Various Antibiotics Against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility of Clostridium perfringens strains isolated from broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Origin and Synthesis of Lincomycin from Streptomyces lincolnensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lincomycin (B1675468), a lincosamide antibiotic produced by the soil actinomycete Streptomyces lincolnensis, has long been a crucial weapon against Gram-positive bacterial infections. This technical guide provides a comprehensive overview of the origin of S. lincolnensis, a detailed exploration of the intricate biosynthetic pathway of lincomycin, and the complex regulatory networks that govern its production. This document includes a compilation of quantitative data on lincomycin yields, detailed experimental protocols for key research methodologies, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding for research and development professionals in the field of antibiotic discovery and production.

Origin and Discovery of Streptomyces lincolnensis

Streptomyces lincolnensis was first isolated from a soil sample collected in Lincoln, Nebraska, USA. This discovery was part of extensive soil screening programs in the mid-20th century aimed at identifying novel antibiotic-producing microorganisms. As a Gram-positive, filamentous bacterium, S. lincolnensis exhibits a complex life cycle that includes the formation of a mycelial network and the production of spores. The original wild-type strain, NRRL 2936, is the progenitor of many industrial production strains. Through decades of classical mutagenesis and screening, high-yield strains have been developed, with some producing significantly more lincomycin than the wild-type.

The Biosynthesis of Lincomycin: A Bifurcated Pathway

The biosynthesis of lincomycin is a complex process orchestrated by the dedicated 'lmb' gene cluster. The pathway is bifurcated, leading to the independent synthesis of two precursor molecules: the amino acid 4-propyl-L-proline (PPL) and the amino sugar methylthiolincosamide (MTL). These two moieties are subsequently condensed to form N-demethyllincomycin, which then undergoes a final methylation step to yield the active antibiotic, lincomycin A.

Biosynthesis of 4-propyl-L-proline (PPL)

The synthesis of PPL begins with the amino acid L-tyrosine. A series of enzymatic modifications, catalyzed by proteins encoded by the lmb gene cluster, transforms L-tyrosine into the specialized PPL precursor. The key enzymes involved in this part of the pathway include:

-

LmbB2: A tyrosine hydroxylating heme protein that converts L-tyrosine to 3,4-dihydroxyphenylalanine (DOPA).[1]

-

LmbB1: An L-DOPA extradiol-cleaving 2,3-dioxygenase that acts on L-DOPA.

-

LmbW: A methyltransferase.

-

LmbA: A putative γ-glutamyltransferase thought to be involved in the cleavage of a C-C bond.[2]

-

LmbX and LmbY: Additional enzymes required for the formation of the propylproline ring.

-

LmbC: An amino acid acylase that activates PPL.[2]

-

LmbN: A bifunctional peptidyl carrier protein that binds the activated PPL.

Biosynthesis of Methylthiolincosamide (MTL)

The biosynthesis of the unique eight-carbon amino sugar MTL is a multi-step process that begins with intermediates from primary metabolism. The complete biosynthetic pathway for the conversion of GDP-ᴅ-erythro-α-ᴅ-gluco-octose to GDP-ᴅ-α-ᴅ-lincosamide involves the following key enzymes:[3]

-

LmbO: A dTDP-glucose synthase.[2]

-

LmbM: A dTDP-glucose 4,6-dehydratase and also catalyzes two epimerization steps.[2][3]

-

LmbL and CcbZ (LmbZ equivalent): Catalyze a 6,8-dehydration reaction.[3]

-

CcbS (LmbS equivalent): A transaminase that converts the intermediate to GDP-ᴅ-α-ᴅ-lincosamide.[2][3]

Condensation and Final Modification

The PPL and MTL precursors are condensed by a non-ribosomal peptide synthetase (NRPS)-like enzymatic system. The key enzymes in this final stage are:

-

LmbD: Condenses the PPL and MTL precursors.

-

LmbV: Substitutes ergothioneine (B1671048) with mycothiol (B1677580).

-

LmbE: Cleaves the mycothiol moiety.

-

LmbJ: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates N-demethyllincomycin to produce the final product, lincomycin A.

-

LmbF: A PLP-dependent enzyme involved in cysteinyl processing.[4]

-

LmbG: Catalyzes the S-methylation.[4]

Data Presentation: Lincomycin Production

Quantitative data on lincomycin production by various Streptomyces lincolnensis strains under different fermentation conditions are summarized in the tables below.

Table 1: Lincomycin Production in Different S. lincolnensis Strains

| Strain | Genotype/Phenotype | Lincomycin Titer | Reference |

| NRRL 2936 | Wild-type | 27.25 mg/L | [5] |

| Mutant UV-12-8 | UV-mutagenized | Increased by 84.62% vs. wild-type | [6] |

| Mutant M-40-18 | EMS-mutagenized | Increased by 146.15% vs. wild-type | [6] |

| M-lmbB1 | lmbB1 overexpressing mutant | Increased by 37.6% vs. control (6435 u/mL) | [3] |

| ΔdasR | dasR deletion mutant | 46.63 mg/L | [5] |

| OdasR | dasR overexpression mutant | 371.69 mg/L (up to 499.86 mg/L at 2 days) | [5] |

Table 2: Effect of Fermentation Conditions on Lincomycin Production

| Carbon Source | Nitrogen Source | Other Additives | Lincomycin Titer | Reference |

| 4% Lactose | 8% Meat Extract | Ammonium Nitrate | 82.4 mg/mL dry cell mass with 5.00 mm inhibition zone | [7] |

| Olive Oil (20 g/L) | Pharmamedia and Soybean Meal (10 g/L each) | Span 180 | 1.5 g/L | [8] |

| Olive Oil (fed-batch) | - | - | 3.0 g/L | [8] |

| Soluble Starch (45 g/L) | Peptone Water (13.33 g/L), NaNO₃ (6.67 g/L) | Sugar Cane Molasses (15 g/L), CaCO₃ (4.0 g/L) | 350 mg/L | [9] |

| Glucose (15 g/L), Starch (40 g/L) | Peptone (10 g/L), Corn Steep Liquor (20 g/L) | Molasses (20 g/L), CaCO₃ (8.0 g/L) | 80.8 mg/mL dry cell mass with 3.30 mm inhibition zone | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of lincomycin biosynthesis.

CRISPR/Cas9-Mediated Gene Knockout in S. lincolnensis

This protocol is adapted from established methods for Streptomyces.

-

Design of sgRNA: Design two sgRNAs targeting the 5'- and 3'-ends of the gene of interest using a suitable online tool.

-

Construction of the Editing Plasmid:

-

Synthesize the designed sgRNA sequences as complementary oligonucleotides.

-

Anneal the oligonucleotides to form double-stranded DNA fragments.

-

Clone the annealed sgRNA fragments into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2) using Golden Gate assembly.

-

Amplify the upstream and downstream homology arms (each ~1.5 kb) of the target gene by PCR from S. lincolnensis genomic DNA.

-

Assemble the homology arms into the sgRNA-containing vector using Gibson Assembly or a similar cloning method.

-

-

Conjugation into S. lincolnensis :

-

Transform the final editing plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor strain and S. lincolnensis spores on a suitable agar (B569324) medium (e.g., ISP4).

-

Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the plasmid's resistance marker).

-

-

Screening for Double-Crossover Mutants:

-

After incubation, select exconjugants and streak them onto a non-selective medium to allow for the loss of the integrated plasmid.

-

Replica-plate the colonies onto both selective and non-selective media to identify colonies that have lost the plasmid (sensitive to the selection antibiotic).

-

Confirm the gene deletion in the sensitive colonies by PCR using primers flanking the target gene and by Sanger sequencing.

-

Quantitative Real-Time PCR (qRT-PCR) for lmb Gene Expression Analysis

-

RNA Extraction:

-

Culture S. lincolnensis strains in a suitable fermentation medium (e.g., FM2) for the desired time period (e.g., 2 days).[10]

-

Harvest the mycelium by centrifugation.

-

Extract total RNA using a TRIzol-based method.[10]

-

Treat the RNA with RNase-free DNase I to remove any contaminating genomic DNA.[10]

-

Assess RNA quality and quantity using a NanoDrop spectrophotometer.[10]

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.[10]

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.[10]

-

Use primers specific for the lmb genes of interest and a housekeeping gene (e.g., hrdB) for normalization.

-

Run the PCR in triplicate for each sample.[10]

-

Analyze the relative gene expression data using the 2-ΔΔCt method.

-

Enzymatic Assay for LmbB2 (Tyrosine Hydroxylase)

-

Protein Expression and Purification:

-

Clone the lmbB2 gene into an expression vector (e.g., pMAL) and transform it into E. coli.

-

Induce protein expression with IPTG and purify the recombinant LmbB2 protein using affinity chromatography.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified LmbB2 enzyme, L-tyrosine as the substrate, and necessary cofactors (e.g., (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄)).

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Analyze the formation of the product, 3,4-dihydroxyphenylalanine (DOPA), by high-performance liquid chromatography (HPLC) with UV detection.[1]

-

Mandatory Visualizations

Lincomycin Biosynthetic Pathway

Caption: Overview of the bifurcated lincomycin biosynthetic pathway.

Experimental Workflow for Gene Knockout

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in S. lincolnensis.

Regulatory Network of Lincomycin Biosynthesis

Caption: Simplified regulatory network of lincomycin biosynthesis.

Conclusion

The study of lincomycin synthesis by Streptomyces lincolnensis offers a compelling example of microbial secondary metabolism and its industrial application. A thorough understanding of the biosynthetic pathway, its intricate regulatory networks, and optimized fermentation and purification protocols are paramount for enhancing production efficiency. This technical guide provides a foundational resource for researchers and professionals aiming to further explore and exploit the potential of S. lincolnensis as a producer of this clinically significant antibiotic. Future research may focus on the detailed kinetic characterization of all biosynthetic enzymes, the elucidation of the complete signaling cascades, and the application of synthetic biology approaches for the rational design of hyper-producing strains and the generation of novel lincomycin analogs.

References

- 1. Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular characterization of the lincomycin-production gene cluster of Streptomyces lincolnensis 78-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amplification of lmbB1 gene in Streptomyces lincolnensis improves quantity and quality of lincomycin A fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the pleiotropic regulator DasR on lincomycin production in Streptomyces lincolnensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Carbon Source Consumption Rate on Lincomycin Production from Streptomyces lincolnensis -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

- 10. Three new LmbU targets outside lmb cluster inhibit lincomycin biosynthesis in Streptomyces lincolnensis - PMC [pmc.ncbi.nlm.nih.gov]

Lincomycin Hydrochloride Monohydrate: A Technical Guide to Physical Appearance and Formulation

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, as well as the formulation aspects of lincomycin (B1675468) hydrochloride monohydrate. Tailored for researchers, scientists, and drug development professionals, this document delves into the essential characteristics of this lincosamide antibiotic. It includes detailed data on its physical appearance, physicochemical properties, and stability profile. Furthermore, this guide explores common formulations, including injectable, oral, and topical preparations, with a focus on excipients and quality control methodologies. Detailed experimental protocols for the analysis of lincomycin hydrochloride monohydrate are provided, alongside visualizations of key processes to facilitate a deeper understanding of its application in pharmaceutical development.

Physical and Chemical Properties

This compound is the hydrated hydrochloride salt of lincomycin, an antibiotic produced by the fermentation of Streptomyces lincolnensis. It is a member of the lincosamide class of antibiotics, which are known for their efficacy against Gram-positive bacteria.

Physical Appearance

This compound is a white to off-white crystalline powder.[1] It is generally odorless but may have a faint, characteristic odor.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₃₄N₂O₆S·HCl·H₂O |

| Molecular Weight | 461.02 g/mol |

| Melting Point | 151 - 157 °C |

| Solubility | - Very soluble in water- Slightly soluble in ethanol- Very slightly soluble in acetone |

| pKa | 7.6 |

| Specific Optical Rotation | +135° to +150° (20 mg/mL in water) |

Stability Profile

This compound is relatively stable in its solid, crystalline state when protected from light and moisture. However, its stability in solution is pH-dependent. Forced degradation studies have shown that it is most stable in acidic conditions (around pH 4) and is susceptible to degradation in alkaline and oxidative environments.[2][3][4]

The following table summarizes the results of forced degradation studies on this compound in solution.

| Condition | Observation |

| Acidic (0.1 N HCl) | Slight degradation |

| Alkaline (0.1 N NaOH) | Significant degradation |

| Oxidative (3% H₂O₂) | Rapid degradation |

| Thermal (Heat) | Degradation observed |

| Photolytic (UV light) | Degradation observed |

Formulations

This compound is formulated for various routes of administration, primarily for the treatment of serious infections caused by susceptible strains of Gram-positive bacteria.

Injectable Formulations

Injectable solutions are a common dosage form for lincomycin, typically for intramuscular or intravenous administration.

-

Typical Concentration: 300 mg/mL[5]

-

Common Excipients:

Oral Formulations

Oral capsules are a convenient dosage form for systemic treatment.

-

Typical Strength: 500 mg[9]

-

Common Excipients:

Topical Formulations

Topical gels are utilized for the treatment of skin infections.

-

Typical Concentration: 2%[10]

-

Common Excipients:

-

Gelling Agents: Carbopol 940, Hydroxypropyl cellulose (B213188) (HPC), Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyethylene glycol (PEG) 6000[11][12]

-

Co-solvents/Penetration Enhancers: Isopropyl myristate, Dimethyl sulfoxide (B87167) (DMSO)[12]

-

Humectant: Glycerin[13]

-

Neutralizing Agent: Triethanolamine[14]

-

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and quality control of this compound and its formulations.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is used to determine the potency and purity of this compound.

-

Chromatographic System:

-

Column: C18, 4.6 mm × 25 cm, 5-µm packing[15]

-

Mobile Phase: A filtered and degassed mixture of a pH 6.0 phosphate (B84403) buffer, acetonitrile, and methanol (B129727) (780:150:150)[15]

-

Flow Rate: Approximately 1 mL/min[15]

-

Detector: UV at 210 nm[15]

-

Column Temperature: 46 °C[15]

-

-

Standard Preparation:

-

Assay Preparation:

-

Procedure:

Dissolution Testing for Oral Capsules

This method is used to assess the in vitro release of lincomycin from capsule formulations.

-

Apparatus: USP Apparatus 1 (Basket)[16]

-

Medium: Water, 500 mL[16]

-

Rotation Speed: 100 rpm[16]

-

Time: 45 minutes[16]

-

Procedure:

-

Place one capsule in each basket.

-

After the specified time, withdraw a sample from the dissolution medium and filter.

-

Analyze the filtrate for dissolved lincomycin using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard solution of known concentration.

-

-

Tolerances: Not less than 75% (Q) of the labeled amount of lincomycin is dissolved in 45 minutes.[16]

Forced Degradation Study

This protocol is designed to evaluate the stability-indicating properties of analytical methods by intentionally degrading the drug substance.

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in water to a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.[17]

-

Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.[17]

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a defined period.[17]

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining lincomycin and detect any degradation products.[17]

-

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC-based assay and purity analysis of lincomycin hydrochloride.

Lincomycin Mechanism of Action Signaling Pathway

Caption: Simplified signaling pathway of lincomycin's mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. jipbs.com [jipbs.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. DailyMed - LINCOCIN- lincomycin hydrochloride injection, solution [dailymed.nlm.nih.gov]

- 8. LINCOCIN Solution for injection Overview - MPI, EU: SmPC - RxReasoner [rxreasoner.com]

- 9. labeling.pfizer.com [labeling.pfizer.com]

- 10. Benzyl Alcohol | Pharmaceutical Excipients for Lincomycin Hydrochloride [pharmacompass.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. CN104147035A - Lincomycin hydrochloride gel and preparation method thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmacopeia.cn [pharmacopeia.cn]

- 16. Lincomycin Hydrochloride Capsules [drugfuture.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Preventing Bacterial Contamination with Lincomycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Lincomycin (B1675468) for the prevention and control of Gram-positive bacterial contamination in cell culture. Detailed protocols, data on its antimicrobial activity, and its mechanism of action are presented to ensure effective application in a research setting.

Introduction

Lincomycin is a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis.[1][2] It is a valuable tool in cell culture for preventing contamination by susceptible bacteria due to its targeted activity and generally low cytotoxicity to mammalian cells.[1][3] Lincomycin is particularly effective against Gram-positive bacteria, a common source of cell culture contamination.[4][5] It is not effective against Gram-negative bacteria, yeast, or fungi.[3]

Mechanism of Action

Lincomycin inhibits bacterial protein synthesis, leading to a bacteriostatic effect at typical working concentrations, meaning it stops bacteria from multiplying.[3][6] At higher concentrations, it can be bactericidal, actively killing the bacteria.[3] The antibiotic specifically binds to the 23S rRNA component of the 50S subunit of bacterial ribosomes.[4][7][8] This binding action interferes with the peptidyl transferase center, blocking the exit tunnel for newly synthesized polypeptide chains and thereby halting protein production.[4][9] This mechanism is specific to prokaryotic ribosomes, which explains its selective activity against bacteria with minimal impact on mammalian cells.[1][3]

Mechanism of Lincomycin in inhibiting bacterial protein synthesis.

Antimicrobial Spectrum and Efficacy

Lincomycin has a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[4][10] Its efficacy against common cell culture contaminants is summarized below.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][11] The following table summarizes the MIC ranges of Lincomycin for various common bacterial contaminants. It is important to note that these values can vary depending on the specific strain and testing conditions.[4][10]

| Bacterial Species | Gram Stain | Common Contaminant | Typical MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | Yes | 0.2 - 32[3][10] |

| Staphylococcus epidermidis | Gram-positive | Yes | Susceptible, variable MIC[3] |

| Streptococcus pneumoniae | Gram-positive | Less Common | 0.05 - 0.4[10] |

| Streptococcus pyogenes | Gram-positive | Less Common | 0.04 - 0.8[10] |

| Bacillus species | Gram-positive | Yes | Susceptibility can vary[3] |

| Mycoplasma species | N/A | Yes | Susceptible[10] |

| Escherichia coli | Gram-negative | Yes | Generally resistant[12] |

Protocols for Use in Cell Culture

Preparation of Lincomycin Stock Solution

Materials:

-

Lincomycin hydrochloride powder

-

Sterile, cell culture grade water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

Protocol:

-

In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Lincomycin hydrochloride powder.

-

Dissolve the powder in sterile water or PBS to a recommended stock solution concentration of 10 mg/mL.[1]

-

Gently vortex the solution until the powder is completely dissolved.[1]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[1]

-

Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1]

-

Label the aliquots with the antibiotic name, concentration, and date of preparation.

-

Store the stock solution at -20°C for long-term storage.[1] The solution is stable for up to 4 days at 37°C and for at least 31 days at 25°C in various intravenous fluids.[13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. himedialabs.com [himedialabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. What is Lincomycin Hydrochloride used for? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 10. Lincomycin - Wikipedia [en.wikipedia.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lincomycin Hydrochloride Monohydrate in Bacterial Selection for Cloning

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin (B1675468) hydrochloride monohydrate is a lincosamide antibiotic that serves as an effective selective agent in molecular cloning workflows.[1] It inhibits protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation.[1][2][3][4][5][6] This mode of action allows for the selection of bacteria that have been successfully transformed with a plasmid conferring resistance to lincomycin. Resistance is typically mediated by genes such as lnu (lincosamide nucleotidyltransferase), which enzymatically inactivate the antibiotic.[1] While less common than ampicillin (B1664943) or kanamycin, lincomycin provides a valuable alternative for selective pressure in cloning experiments, particularly in contexts where other resistance markers are already in use.

This document provides detailed protocols for the preparation of lincomycin stock solutions and selection plates, recommended working concentrations, and troubleshooting guidelines for its use in bacterial selection.

Mechanism of Action

Lincomycin exerts its bacteriostatic or bactericidal effects by targeting the bacterial ribosome. Specifically, it binds to the A-site of the 23S rRNA within the 50S ribosomal subunit.[1] This binding event interferes with the peptidyl transferase activity, which is crucial for the elongation of the polypeptide chain during protein synthesis. By inhibiting this process, lincomycin effectively halts protein production, leading to the cessation of bacterial growth and proliferation.[1][2][3]

Data Presentation

The optimal concentration of Lincomycin hydrochloride monohydrate for bacterial selection can vary depending on the bacterial strain, the specific resistance gene, and the copy number of the plasmid. It is therefore recommended to empirically determine the optimal concentration for your specific experimental setup. The following table provides a summary of recommended starting concentrations for Escherichia coli.

| Parameter | Value | Notes |

| Organism | Escherichia coli (general use) | A general starting range for initial experiments.[1] |

| Recommended Working Concentration | 100 - 200 µg/mL | The Minimum Inhibitory Concentration (MIC) for wild-type E. coli BL21 has been reported to be 200 µg/mL; therefore, a concentration above this is recommended for effective selection.[1] |

| Stock Solution Concentration | 50 mg/mL | A commonly prepared and stored concentration.[1] |

| Storage of Stock Solution | -20°C | Lincomycin solutions are stable for several months when stored frozen.[1] |

Experimental Protocols

Protocol 1: Preparation of Lincomycin Stock Solution (50 mg/mL)

Materials:

-

This compound powder

-

Sterile, deionized water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Calculate the required amount: To prepare 10 mL of a 50 mg/mL stock solution, weigh out 500 mg of this compound powder.

-

Dissolution: In a sterile conical tube, add the weighed powder. Add approximately 8 mL of sterile, deionized water and vortex until the powder is completely dissolved.[1]

-

Adjust final volume: Add sterile, deionized water to bring the final volume to 10 mL.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[1]

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Label the tubes with the antibiotic name, concentration, and date of preparation. Store the aliquots at -20°C.[1]

Protocol 2: Preparation of Lincomycin Selection Plates

Materials:

-

Luria-Bertani (LB) agar (B569324)

-

Autoclave

-

Sterile petri dishes

-

Water bath set to 50-55°C

-

Lincomycin stock solution (50 mg/mL)

Procedure:

-

Prepare LB agar: Prepare LB agar according to the manufacturer's instructions. A standard recipe is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of deionized water.[1]

-

Sterilization: Autoclave the LB agar at 121°C for 15-20 minutes.

-

Cooling: After autoclaving, place the molten agar in a 50-55°C water bath to cool. This step is critical to prevent the heat degradation of the lincomycin.[1]

-

Adding Lincomycin: Once the agar has cooled, add the appropriate volume of the sterile lincomycin stock solution to achieve the desired final concentration. For example, to prepare 1 liter of LB agar plates with a final lincomycin concentration of 150 µg/mL, add 3 mL of the 50 mg/mL stock solution.

-

Pouring Plates: Gently swirl the flask to mix the antibiotic evenly throughout the agar. Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).

-

Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, the plates can be stored at 4°C for several weeks.

Troubleshooting

| Problem | Possible Cause | Solution |

| No colonies on selection plates | - Transformation efficiency was too low.- Incorrect antibiotic concentration (too high).- Antibiotic stock solution has lost activity. | - Verify transformation efficiency with a positive control.- Perform a titration experiment to determine the optimal lincomycin concentration.- Prepare a fresh stock solution of lincomycin.[1] |

| Excessive number of satellite colonies | - Antibiotic concentration is too low.- Plates were incubated for too long. | - Increase the concentration of lincomycin in the selection plates.- Reduce the incubation time. |

| Lawn of bacterial growth | - No antibiotic in the plates.- Plasmid does not confer lincomycin resistance. | - Ensure lincomycin was added to the agar.- Verify the presence and integrity of the resistance gene on the plasmid. |

References

- 1. benchchem.com [benchchem.com]

- 2. reference.medscape.com [reference.medscape.com]

- 3. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 4. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. benchchem.com [benchchem.com]

- 6. toku-e.com [toku-e.com]

Application Note: Lincomycin Resistance Gene for Efficient Plasmid Selection

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of molecular biology, the selection of successfully transformed cells is a critical step following the introduction of a plasmid.[1] While ampicillin (B1664943) and kanamycin (B1662678) resistance genes are common selectable markers, the lincomycin (B1675468) resistance gene offers a robust alternative for plasmid selection in various host organisms.[1][2] Lincomycin is a lincosamide antibiotic that inhibits protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[1][3][4] Plasmids engineered to carry a lincomycin resistance gene enable host cells to survive and proliferate in media containing this antibiotic, thereby allowing for the specific selection of transformants. This document provides a detailed overview of the mechanisms, applications, and protocols for using the lincomycin resistance gene as a selectable marker.

Mechanism of Action and Resistance

2.1. Lincomycin's Mode of Action Lincomycin exerts its bacteriostatic effect by binding to the 23S rRNA component of the 50S ribosomal subunit.[1][5] This binding event occurs at or near the peptidyl transferase center, interfering with peptide chain elongation and effectively halting protein synthesis.[1][3][6]

2.2. Mechanisms of Lincomycin Resistance Bacteria have evolved several mechanisms to counteract the effects of lincomycin. Plasmids used for selection typically harbor a gene that confers resistance through one of the following strategies:

-

Enzymatic Inactivation: Certain genes, such as lnu (lincosamide nucleotidyltransferase), encode enzymes that chemically modify the lincomycin molecule.[1] These enzymes catalyze the transfer of a nucleotide monophosphate to the antibiotic, rendering it incapable of binding to the ribosome.[1]

-

Target Site Modification: Resistance can be conferred by enzymes that modify the antibiotic's target on the ribosome. For example, the lmrB gene product is a methyltransferase that adds a methyl group to adenine (B156593) at position 2058 of the 23S rRNA.[7][8][9] This modification sterically hinders lincomycin from binding to its target site.[5]

-

Antibiotic Efflux: Some resistance genes, like lmrA, encode transmembrane proteins that function as efflux pumps.[7][8] These pumps actively transport lincomycin out of the bacterial cell, preventing it from reaching a high enough intracellular concentration to inhibit protein synthesis.[10]

Caption: Mechanisms of lincomycin action and resistance.

Quantitative Data for Selection

The optimal concentration of lincomycin for selection can vary based on the host strain, plasmid copy number, and the specific resistance gene used.[1] It is always recommended to perform an initial titration to determine the optimal concentration for your specific experimental conditions.

Table 1: Recommended Lincomycin Concentrations for Selection

| Host Organism | Recommended Concentration (µg/mL) | Notes |

|---|---|---|

| Escherichia coli (general) | 100 - 200[1] | A starting point for most cloning experiments. |

| E. coli BL21 | > 200[1] | The MIC for this strain can be up to 200 µg/mL. |

| Streptococcus species | 5 - 10[11] | Often used in combination with other antibiotics for efficient selection. |

Table 2: Example Minimum Inhibitory Concentrations (MICs) The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[12][13] Selection concentrations should be significantly higher than the MIC for the non-resistant host strain.

| Organism | MIC (µg/mL) | Resistance Status |

| E. coli BL21 | 200[1] | Wild-Type (Susceptible) |

| Streptococcus uberis | 2[11] | Intermediately Resistant |

| Streptococcus pyogenes | 60 - 200[14] | Zonal Resistance Phenotype |

Experimental Protocols

Protocol 1: Preparation of Lincomycin Stock Solution (50 mg/mL)

-

Weigh: Accurately weigh 500 mg of Lincomycin hydrochloride powder.[1]

-

Dissolve: In a sterile container, dissolve the powder in sterile, deionized water to a final volume of 10 mL.[1] Vortex thoroughly until the powder is completely dissolved.

-

Sterilize: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-blocking tube.

-

Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.

Protocol 2: Preparation of Lincomycin Selection Plates

-

Prepare Medium: Prepare 1 liter of Luria-Bertani (LB) agar (B569324) according to your standard laboratory protocol.

-

Autoclave: Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.[1]

-

Cool: Place the autoclaved agar in a 50-55°C water bath to cool. This is a critical step to prevent heat degradation of the antibiotic.[1]

-

Add Antibiotic: Once cooled, add the required volume of the 50 mg/mL lincomycin stock solution. For example, to achieve a final concentration of 150 µg/mL, add 3 mL of the stock solution to 1 liter of agar.[1]

-

Mix and Pour: Swirl the flask gently to ensure even distribution of the antibiotic. Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).

-

Solidify and Store: Allow the plates to solidify at room temperature. Once set, invert and store them at 4°C, protected from light. Plates are best used within 1-2 weeks.[1]

Protocol 3: Transformation and Selection of E. coli

This protocol assumes the use of chemically competent E. coli and a heat-shock transformation method.

-

Transformation: Thaw a 50 µL aliquot of competent cells on ice. Add 1-5 µL of your plasmid DNA (containing the lincomycin resistance gene) and mix gently. Incubate on ice for 30 minutes.

-

Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds. Immediately return the tube to ice for 2 minutes.

-

Recovery: Add 950 µL of pre-warmed, antibiotic-free SOC or LB medium to the cells.[1] Incubate at 37°C for 1 hour with gentle shaking (200-250 rpm). This recovery period is essential for the expression of the lincomycin resistance gene before plating.[1]

-

Plating: Spread 50-200 µL of the cell suspension onto pre-warmed lincomycin selection plates.[1]

-

Incubation: Incubate the plates inverted at 37°C for 16-24 hours, or until colonies are clearly visible.

-

Analysis: Pick individual colonies for downstream applications such as colony PCR, plasmid DNA minipreparation, and sequencing.

Caption: Experimental workflow for plasmid selection.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No colonies | - Low transformation efficiency.- Lincomycin concentration is too high.- Inactive lincomycin stock solution. | - Verify transformation efficiency with a control plasmid.- Perform a titration to find the optimal antibiotic concentration.- Prepare a fresh lincomycin stock solution and new plates.[15] |

| Satellite colonies | - Lincomycin concentration is too low.- Antibiotic has degraded on the plate.- Prolonged incubation time. | - Increase the lincomycin concentration in the plates.[15]- Use freshly prepared selection plates (less than 2 weeks old).[15]- Avoid incubating plates for longer than 24 hours. |

| Many small colonies | - Plasmid toxicity.- Issues with the host strain. | - Use a low-copy-number plasmid or a different host strain.- Lower the incubation temperature to 30°C to slow growth. |

References

- 1. benchchem.com [benchchem.com]

- 2. A Novel Selection Marker for Efficient DNA Cloning and Recombineering in E. coli | PLOS One [journals.plos.org]

- 3. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular cloning and characterization of two lincomycin-resistance genes, lmrA and lmrB, from Streptomyces lincolnensis 78-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of celesticetin, and characterization of the resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 11. Lincomycin Resistance Gene lnu(D) in Streptococcus uberis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. carilionclinic.org [carilionclinic.org]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

Application Notes and Protocols: In Vitro Protein Synthesis Inhibition Assay Using Lincomycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lincomycin as a protein synthesis inhibitor in in vitro assays. Detailed protocols for key experimental setups are provided, along with quantitative data to inform experimental design and data interpretation.

Introduction

Lincomycin is a lincosamide antibiotic that effectively inhibits protein synthesis in susceptible bacteria.[1] Its primary mode of action is the binding to the 50S subunit of the bacterial ribosome, thereby interfering with the peptidyl transferase reaction and the translocation process, ultimately halting peptide chain elongation.[2][3] This specific targeting of the prokaryotic ribosome makes Lincomycin a valuable tool for studying bacterial translation and for the development of novel antimicrobial agents. These notes offer detailed methodologies for assessing the inhibitory effects of Lincomycin on bacterial protein synthesis in a laboratory setting.

Mechanism of Action

Lincomycin exerts its bacteriostatic or bactericidal effects by binding to the 23S rRNA component of the 50S ribosomal subunit, near the peptidyl transferase center (PTC).[4][5] This binding event sterically hinders the accommodation of aminoacyl-tRNAs at the A-site and interferes with the formation of peptide bonds.[5] Consequently, the elongation of the nascent polypeptide chain is prematurely terminated, leading to the inhibition of protein synthesis.[4]

Figure 1: Mechanism of Lincomycin Action.

Quantitative Data on Protein Synthesis Inhibition

The potency of Lincomycin can be quantified by its half-maximal inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC). The following tables summarize the in vitro activity of Lincomycin against a range of bacterial species. It is important to note that these values can vary depending on the specific strain and the experimental conditions.

Table 1: IC50 Value of Lincomycin

| Parameter | Organism/System | Concentration |

| IC50 (Protein Synthesis) | Staphylococcus aureus (in vitro translation system) | 0.03 ± 0.002 µg/mL[2] |

Table 2: Minimum Inhibitory Concentration (MIC) of Lincomycin

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.78 | 1.56 | 0.2 - 3.2[6] |

| Streptococcus pyogenes | 0.04 | 0.8 | 0.04 - 0.8[6] |

| Streptococcus pneumoniae | 0.05 | 0.4 | 0.05 - 0.4[6] |

| Viridans group streptococci | 0.40 | 1.05 | 0.1 - 2.0[6] |

| Bacteroides fragilis group | 4.0 | >256 | 0.12 - >256[6] |

| Clostridium perfringens | 0.5 | 4.0 | 0.12 - 8.0[6] |

| Peptostreptococcus spp. | 0.25 | 2.0 | 0.06 - 4.0[6] |

| Fusobacterium spp. | 0.25 | 1.0 | 0.06 - 2.0[6] |

Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Two common methods for determining in vitro protein synthesis inhibition are the [³H]-Leucine Incorporation Assay and the In Vitro Transcription/Translation (IVTT) Inhibition Assay.

[³H]-Leucine Incorporation Assay

This assay measures the rate of protein synthesis in bacterial cultures by quantifying the incorporation of radiolabeled leucine (B10760876) in the presence and absence of Lincomycin.[2][7][8]

-

Bacterial strain of interest

-

Appropriate liquid growth medium

-

Lincomycin hydrochloride monohydrate

-

[³H]-Leucine (specific activity of ~50 Ci/mmol)

-

Trichloroacetic acid (TCA), 100% and 5% solutions

-

80% Ethanol

-

Scintillation fluid

-

Scintillation vials

-

Microcentrifuge tubes

-

Liquid scintillation counter

-